molecular formula C7H5Cl2NO2 B3178359 4-Amino-2,6-dichlorobenzoic acid CAS No. 5204-46-6

4-Amino-2,6-dichlorobenzoic acid

Cat. No.: B3178359
CAS No.: 5204-46-6
M. Wt: 206.02 g/mol
InChI Key: IUMLFJXZSWXTEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2,6-dichlorobenzoic acid is an organic compound with the molecular formula C₇H₅Cl₂NO₂. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 4 is replaced by an amino group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

4-Amino-2,6-dichlorobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Future Directions

Future research could focus on further exploring the synthesis, properties, and potential applications of 4-Amino-2,6-dichlorobenzoic acid. For instance, a study on phase transitions equilibria of five dichlorinated substituted benzenes aimed to determine the thermodynamic properties of these compounds, which could be relevant for this compound .

Biochemical Analysis

Biochemical Properties

4-Amino-2,6-dichlorobenzoic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been shown to modulate the activity of key signaling molecules, thereby altering cellular responses to external stimuli. Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of various genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in either inhibition or activation of the target molecules. For example, the compound may inhibit enzyme activity by occupying the active site, preventing substrate binding and subsequent catalytic activity. Additionally, it can influence gene expression by interacting with DNA-binding proteins, thereby modulating transcriptional activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in the overall metabolic profile of cells, affecting energy production, biosynthesis, and other essential processes. Understanding these interactions is crucial for elucidating the compound’s biochemical effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes. Once inside the cell, it can localize to various compartments, including the cytoplasm, nucleus, and organelles. The distribution of the compound within these compartments can influence its activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is critical for the compound’s activity, as it allows it to interact with specific biomolecules and exert its effects. For example, the compound may localize to the nucleus, where it can influence gene expression by interacting with transcription factors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2,6-dichlorobenzoic acid typically involves the chlorination of 4-aminobenzoic acid. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas (Cl₂) or thionyl chloride (SOCl₂). The reaction conditions include maintaining a controlled temperature and using a suitable solvent like acetic acid or chloroform to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,6-dichlorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxyl groups or alkyl groups.

    Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohol derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Reagents like potassium permanganate (KMnO₄) or nitric acid (HNO₃).

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

    Substitution: Formation of 4-amino-2,6-dihydroxybenzoic acid.

    Oxidation: Formation of 4-nitro-2,6-dichlorobenzoic acid.

    Reduction: Formation of 4-amino-2,6-dichlorobenzyl alcohol.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4,6-dichlorobenzoic acid
  • 4-Amino-3,5-dichlorobenzoic acid
  • 2,4-Dichlorobenzoic acid

Uniqueness

4-Amino-2,6-dichlorobenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of both amino and dichloro groups allows for versatile chemical modifications and interactions, making it valuable in various applications.

Properties

IUPAC Name

4-amino-2,6-dichlorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2H,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMLFJXZSWXTEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C(=O)O)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-2,6-dichlorobenzoic acid
Reactant of Route 2
Reactant of Route 2
4-Amino-2,6-dichlorobenzoic acid
Reactant of Route 3
Reactant of Route 3
4-Amino-2,6-dichlorobenzoic acid
Reactant of Route 4
Reactant of Route 4
4-Amino-2,6-dichlorobenzoic acid
Reactant of Route 5
4-Amino-2,6-dichlorobenzoic acid
Reactant of Route 6
Reactant of Route 6
4-Amino-2,6-dichlorobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.